2-Formyl-4-methylpentanenitrile
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Overview
Description
2-Formyl-4-methylpentanenitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative, characterized by the presence of a formyl group (-CHO) and a nitrile group (-CN) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-4-methylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanenitrile with formic acid under controlled conditions. Another method includes the use of aldehyde precursors in the presence of cyanide sources.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-4-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: 2-Formyl-4-methylpentanoic acid.
Reduction: 2-Formyl-4-methylpentylamine.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-Formyl-4-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-4-methylpentanenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of different products, influencing the compound’s overall reactivity and applications.
Comparison with Similar Compounds
2-Formylpentanenitrile: Lacks the methyl group, resulting in different reactivity and properties.
4-Methylpentanenitrile: Lacks the formyl group, affecting its chemical behavior.
2-Formyl-4-methylbutanenitrile: Has a shorter carbon chain, influencing its physical and chemical properties.
Uniqueness: 2-Formyl-4-methylpentanenitrile is unique due to the presence of both formyl and nitrile groups on a pentane backbone, providing a distinct set of chemical properties and reactivity patterns that are not observed in its similar counterparts.
Properties
IUPAC Name |
2-formyl-4-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(2)3-7(4-8)5-9/h5-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKBFIOVFAGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63726-64-7 |
Source
|
Record name | 2-formyl-4-methylpentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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